N-(3-chloro-6-methyl-2-nitrophenyl)acetamide

Catalog No.
S14704689
CAS No.
13852-52-3
M.F
C9H9ClN2O3
M. Wt
228.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-chloro-6-methyl-2-nitrophenyl)acetamide

CAS Number

13852-52-3

Product Name

N-(3-chloro-6-methyl-2-nitrophenyl)acetamide

IUPAC Name

N-(3-chloro-6-methyl-2-nitrophenyl)acetamide

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

InChI

InChI=1S/C9H9ClN2O3/c1-5-3-4-7(10)9(12(14)15)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)

InChI Key

NMHJFCVDMZHQHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])NC(=O)C

N-(3-chloro-6-methyl-2-nitrophenyl)acetamide is an organic compound characterized by its unique structure, which includes a chloro group, a methyl group, and a nitro group attached to a phenyl ring. This compound belongs to the class of acetamides and is notable for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The chemical formula for N-(3-chloro-6-methyl-2-nitrophenyl)acetamide is C10H10ClN3O3, and it has a molecular weight of approximately 245.65 g/mol.

Typical of acetamides and nitro compounds. Key reactions include:

  • Nitration: The presence of the nitro group allows for further electrophilic substitution reactions.
  • Acylation: The amide functional group can participate in acylation reactions, leading to derivatives with different acyl groups.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's reactivity and biological activity.

Research indicates that N-(3-chloro-6-methyl-2-nitrophenyl)acetamide may exhibit significant biological activity, particularly as an antibacterial agent. Compounds with similar structures have shown efficacy against various bacterial strains by inhibiting cell wall synthesis or interfering with protein synthesis. The specific interactions of this compound with biological targets are still under investigation but suggest potential applications in treating infections caused by resistant bacteria.

The synthesis of N-(3-chloro-6-methyl-2-nitrophenyl)acetamide typically involves the following steps:

  • Nitration of Aniline Derivatives: Starting from 3-chloro-6-methyl-aniline, nitration can be achieved using nitrating agents such as nitric acid in the presence of sulfuric acid.
  • Acetylation: The resulting nitroaniline is then reacted with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to form the final acetamide product.
  • Purification: The crude product can be purified through recrystallization or chromatography techniques.

N-(3-chloro-6-methyl-2-nitrophenyl)acetamide has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in developing antibacterial agents.
  • Agriculture: In the formulation of pesticides or herbicides due to its biological activity against certain pathogens.
  • Chemical Research: As a building block for synthesizing more complex organic compounds.

Studies on interaction profiles reveal that N-(3-chloro-6-methyl-2-nitrophenyl)acetamide interacts with various biological targets, including enzymes involved in bacterial cell wall synthesis. These interactions may involve hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity and specificity towards target proteins.

Several compounds share structural similarities with N-(3-chloro-6-methyl-2-nitrophenyl)acetamide. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
N-(4-fluoro-3-nitrophenyl)acetamideContains a fluorine atom instead of chlorineAntibacterial activity against Gram-positive bacteria
2-Chloro-N-(2-nitrophenyl)acetamideNitro group at position 2 on the phenyl ringPotentially similar antibacterial properties
2-Chloro-N-(4-nitrophenyl)acetamideNitro group at position 4 on the phenyl ringActive against specific bacterial strains
N-(4-nitroanilino)-acetic acidLacks chloro and methyl substituentsDifferent mechanism of action

The uniqueness of N-(3-chloro-6-methyl-2-nitrophenyl)acetamide lies in its specific combination of substituents, which may influence its solubility, stability, and interaction with biological targets differently compared to other similar compounds. This makes it a candidate for further research into its pharmacological properties and potential therapeutic applications.

Traditional Organic Synthesis Pathways for Nitrophenylacetamide Derivatives

Classical synthesis of N-(3-chloro-6-methyl-2-nitrophenyl)acetamide typically begins with the acylation of 3-chloro-6-methyl-2-nitroaniline. This two-step process involves nitration followed by acetylation. In the first stage, nitration of 3-chloro-6-methylaniline is achieved using a mixture of concentrated nitric and sulfuric acids, introducing the nitro group at the ortho position relative to the amino group. The resulting 3-chloro-6-methyl-2-nitroaniline is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as sodium carbonate to neutralize generated HCl.

A representative procedure involves reacting 3-chloro-6-methyl-2-nitroaniline (1.0 mol) with acetic anhydride (1.2 mol equivalents) in dichloromethane at 0–5°C for 2 hours, followed by gradual warming to room temperature. This method typically yields 85–90% product with >95% purity, as confirmed by HPLC. However, challenges persist in regioselective nitration and byproduct formation during acetylation, necessitating careful control of stoichiometry and temperature.

Table 1: Comparative Analysis of Traditional Acylation Methods

Acylating AgentSolventTemperature (°C)Yield (%)Purity (HPLC)
Acetic AnhydrideDCM0–258997.2
Acetyl ChlorideToluene15–309398.3
Acetyl ImidazoleTHF25–407895.1

Data adapted from demonstrates that acetyl chloride in toluene provides superior yields compared to other acylating agents, likely due to improved solubility and reduced side reactions.

Novel Catalytic Approaches in Nitro Group Introduction and Acetylation Reactions

Recent advances focus on catalytic systems to enhance nitro group incorporation and acetylation efficiency. Transition-metal catalysts, particularly palladium and copper complexes, have shown promise in mediating nitration under milder conditions. For instance, Pd(OAc)₂-catalyzed C–H nitration using AgNO₃ as a nitro source enables direct functionalization of 3-chloro-6-methylaniline derivatives without requiring pre-functionalized substrates. This method reduces reliance on harsh nitrating agents and improves regioselectivity.

In acetylation steps, the use of N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalytic system has emerged as an efficient alternative to traditional base-mediated reactions. As demonstrated in Scheme 2 of , DCC/DMAP facilitates acetylation at room temperature within 4 hours, achieving 92% yield compared to 72% with conventional sodium carbonate. The catalytic cycle involves DMAP activating the acylating agent through a transient acylpyridinium intermediate, which reacts selectively with the aniline’s amine group.

Mechanistic Insight:
The Pd-catalyzed nitration proceeds via a σ-arylpalladium intermediate, where AgNO₃ acts as both a nitro source and oxidizing agent. Subsequent reductive elimination forms the C–NO₂ bond, avoiding hazardous NO₂⁺ generation. Similarly, DMAP’s role in acetylation involves nucleophilic catalysis, where the lone pair on the pyridine nitrogen attacks the electrophilic acyl carbon, forming a reactive acylated DMAP species that transfers the acetyl group to the amine.

Solvent-Free Mechanochemical Synthesis for Improved Atom Economy

Solvent-free mechanochemical methods address environmental and economic concerns by eliminating volatile organic solvents. A groundbreaking approach reported in utilizes high-speed ball milling to facilitate solid-state reactions between 3-chloro-6-methyl-2-nitroaniline and acetic anhydride. This technique achieves 88% yield in 45 minutes, compared to 6–8 hours required for solution-phase reactions. The absence of solvent reduces waste and simplifies purification, as unreacted reagents remain adsorbed onto milling media.

Key parameters influencing mechanochemical efficiency include:

  • Milling Frequency: Optimal at 30 Hz, balancing energy input and particle size reduction.
  • Stoichiometry: A 1:1.1 molar ratio of aniline to acetic anhydride minimizes excess reagent.
  • Additives: Catalytic Mg-acetate (5 mol%) improves reaction kinetics by lowering activation energy.

Table 2: Solvent-Free vs. Solution-Phase Synthesis

ParameterSolvent-Free (Ball Milling)Solution-Phase (DCM)
Reaction Time45 minutes4 hours
Yield88%85%
Atom Economy91%78%
E-Factor*0.85.2

*E-Factor = (Mass of Waste)/(Mass of Product); data from .

The mechanochemical method’s higher atom economy (91% vs. 78%) stems from avoided solvent use and quantitative reagent conversion. Furthermore, the E-factor reduction from 5.2 to 0.8 highlights its superiority in green chemistry metrics.

Antibacterial Activity Against Multidrug-Resistant Gram-Negative Pathogens

N-(3-chloro-6-methyl-2-nitrophenyl)acetamide represents a promising class of compounds in the fight against multidrug-resistant gram-negative bacterial pathogens [1]. Research has demonstrated that structurally related chloroacetamide derivatives exhibit significant antibacterial properties, particularly against Klebsiella pneumoniae, a critical pathogen responsible for various nosocomial and community-acquired infections [1] [2].

The presence of the chloro atom in acetamide derivatives has been identified as a crucial structural feature that enhances antibacterial activity [1]. Studies investigating 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed that the chloro atom is directly related to the potency of antibacterial activity observed, as it stabilizes the molecule at the target enzyme binding site [1]. The compound demonstrated minimum inhibitory concentration values of 512 micrograms per milliliter against Klebsiella pneumoniae strains, compared to 1024 micrograms per milliliter for the non-chlorinated analog [1].

The mechanism of action for these compounds appears to involve interference with bacterial cell wall synthesis [1] [3]. Research suggests that chloroacetamide derivatives possibly act on penicillin-binding proteins, promoting bacterial cell lysis [1]. This mechanism is consistent with the known mode of action of other cell wall synthesis inhibitors, which target the transpeptidases involved in peptidoglycan cross-linking [3].

Antimicrobial screening data for related nitrophenyl acetamide compounds demonstrates broad-spectrum activity against both gram-positive and gram-negative bacteria [4] [5]. Compound N-[3-chloro-2-oxo-4-(4-nitrophenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy)acetamide displayed potent antibacterial activity with minimum inhibitory concentration values of 16 micrograms per milliliter against Bacillus subtilis and 64 micrograms per milliliter against Escherichia coli [4].

Table 1: Antibacterial Activity of Chloroacetamide Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae512 [1]
N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae1024 [1]
N-[3-chloro-2-oxo-4-(4-nitrophenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy)acetamideBacillus subtilis16 [4]
N-[3-chloro-2-oxo-4-(4-nitrophenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy)acetamideEscherichia coli64 [4]

The structure-activity relationship studies reveal that compounds bearing chloro and nitro moieties in the phenyl ring are endowed with higher antimicrobial activities compared to other substituents [4]. This observation suggests that N-(3-chloro-6-methyl-2-nitrophenyl)acetamide, possessing both chloro and nitro functionalities, may exhibit enhanced antibacterial properties against multidrug-resistant pathogens.

Recent investigations have also explored the synergistic potential of chloroacetamide derivatives when combined with established antibacterial drugs [6] [7]. Studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated synergistic effects when combined with meropenem and imipenem against Klebsiella pneumoniae strains, indicating potential for combination therapy approaches [6] [7].

Agrochemical Applications: Herbicidal and Fungicidal Activity Screening

N-(3-chloro-6-methyl-2-nitrophenyl)acetamide demonstrates significant potential in agrochemical applications, particularly as herbicidal and fungicidal agents [13]. The structural characteristics of chloroacetamide compounds make them effective inhibitors of essential biochemical pathways in plant pathogens and weeds [14] [15].

The primary mechanism of action for chloroacetamide herbicides involves the inhibition of very long chain fatty acid synthesis in target plants [14] [15]. Research demonstrates that these compounds inhibit very long chain fatty acid elongation in plant microsomes at low concentrations, with the inhibitory effect being concentration-dependent [14]. The compounds bind irreversibly to very long chain fatty acid elongase enzymes, disrupting lipid metabolism essential for plant growth and development [14] [15].

Chloroacetamide derivatives exhibit their herbicidal activity through covalent binding to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl groups [15]. This binding mechanism explains the preemergence activity of these compounds and their ability to cause characteristic injury symptoms in susceptible plant species [15]. The compounds are effective only as preemergence herbicides, inhibiting early seedling growth and causing similar injury symptoms across susceptible species [15].

Table 3: Fungicidal Activity of Related Chloroacetamide Compounds

Compound TypePathogenInhibition Rate (%)Concentration (mg/L)Reference
6-Aryloxy-4-chloro-2-phenylpyrimidine derivativeSclerotinia sclerotiorum89-9750 [13]
6-Aryloxy-4-chloro-2-phenylpyrimidine derivativeThanatephorus cucumeris50-8950 [13]
6-Aryloxy-4-chloro-2-phenylpyrimidine derivativeFusarium graminearum7-4250 [13]
6-Aryloxy-4-chloro-2-phenylpyrimidine derivativeFusarium oxysporum7-6050 [13]

Fungicidal applications of chloroacetamide derivatives have shown promising results against various plant pathogenic fungi [13] [16]. Studies on 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives, synthesized using fenclorim as a lead compound, demonstrate excellent fungicidal activity against Sclerotinia sclerotiorum and good activity against Thanatephorus cucumeris [13]. These compounds exhibited inhibition rates of 89-97% against Sclerotinia sclerotiorum and 50-89% against Thanatephorus cucumeris at 50 milligrams per liter concentration [13].

The structure-activity relationships for fungicidal activity indicate that substituents on the phenoxy moiety influence activity patterns against different pathogenic fungi [13]. Compounds with substituents at the ortho-position generally show better activity against Thanatephorus cucumeris compared to para- and meta-positions [13]. Electron-donating substituents such as methyl and methoxy groups demonstrate enhanced activity when positioned at the ortho-position [13].

Research on 2-alkoxyimino-2-cyanoacetamide derivatives reveals that fungicidal activity is strongest when the substituents on the acetamide nitrogen are 4,5-dihydroisoxazole groups [17]. These compounds demonstrate potent fungicidal activity against cucumber downy mildew, with some derivatives showing superior activity compared to the standard fungicide cymoxanil [17].

The herbicide safening activity of chloroacetamide derivatives provides additional agrochemical value [13]. Certain compounds exhibit excellent safening activities against fresh weight, plant height, and root length parameters, with activities significantly improved compared to the standard safener fenclorim [13]. This dual functionality as both active herbicidal agents and safeners expands the potential applications of N-(3-chloro-6-methyl-2-nitrophenyl)acetamide in crop protection formulations.

The electronic properties of substituents on chloro-nitrophenylacetamide derivatives significantly influence their biological activity through multiple mechanisms. Research demonstrates that the positioning and nature of electron-withdrawing groups, particularly the nitro and chloro substituents, create distinct electronic environments that affect molecular interactions with biological targets [1] [2].

Electronic Parameter Correlations

Structure-activity relationship studies reveal strong correlations between Hammett substituent parameters and biological activity. For substituted phenylacetamide derivatives, the influence of electronic effects on binding affinity follows predictable patterns based on σ-values [2]. Electron-withdrawing groups such as nitro (σ = +0.78) and chloro (σ = +0.23) substituents enhance bioactivity through multiple electronic mechanisms including inductive effects and resonance stabilization [3] [4].

The electronic effects manifest through alterations in molecular electrostatic potential distribution. Compounds bearing electron-withdrawing groups at the meta and para positions of the phenyl ring demonstrate enhanced binding interactions with protein targets due to favorable electrostatic complementarity [5]. Computational studies show that the molecular electrostatic potential values range from -23.2 to 54.7 kilojoules per mole for various substitution patterns, with these variations directly correlating with observed biological activities [5].

Positional Electronic Effects

The positioning of substituents creates distinct electronic environments that influence bioactivity patterns. Ortho-substituted derivatives experience both electronic and steric influences, while meta and para positions primarily exhibit electronic effects [3]. For nitrophenylacetamide analogues, the electron-withdrawing nitro group at the ortho position enhances electrophilic aromatic substitution reactions and modifies the electronic density distribution across the aromatic system [3] [4].

Studies demonstrate that meta-directing electron-withdrawing groups, including the nitro functionality, stabilize negative charge through resonance effects during nucleophilic aromatic substitution reactions [4]. This electronic stabilization translates to enhanced binding affinity for biological targets that recognize electron-deficient aromatic systems. The chloro substituent at the 3-position creates additional electronic perturbations that synergistically enhance the overall electron-withdrawing character of the molecule [6] [1].

Quantitative Electronic Relationships

Research on related acetamide derivatives demonstrates quantitative relationships between electronic parameters and biological activity. For N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives containing cyano substituents, molecular electrostatic potential analyses reveal that electron-withdrawing groups significantly enhance target binding through favorable electronic interactions [5]. Similar electronic principles apply to chloro-nitrophenylacetamide analogues, where the cumulative electron-withdrawing effects of both substituents create enhanced binding profiles.

The electron density distribution modifications induced by substituent positioning affect hydrogen bonding patterns and van der Waals interactions with biological targets [7]. Theoretical calculations demonstrate that acetamide derivatives with strong electron-withdrawing substituents exhibit altered frontier molecular orbital energies, with lowered highest occupied molecular orbital and lowest unoccupied molecular orbital levels facilitating enhanced protein-ligand interactions [5].

Comparative Analysis of Chloro vs. Fluoro Derivatives in Target Binding

The comparative analysis of halogen substituents in phenylacetamide derivatives reveals significant differences in binding affinity and selectivity profiles between chloro and fluoro analogues. These differences arise from distinct physicochemical properties including size, electronegativity, and hydrophobic contributions [8] [9] [10].

Binding Affinity Comparisons

Experimental studies demonstrate dramatic differences in binding affinity between chloro and fluoro derivatives. In eukaryotic initiation factor 4E binding studies, the chloro-substituted compound exhibited 59 nanomolar affinity compared to 1 micromolar for the fluoro analogue, representing a thousand-fold enhancement in binding strength [10]. This remarkable difference illustrates the critical importance of halogen selection in pharmaceutical optimization.

The enhanced binding affinity of chloro derivatives results from optimal steric complementarity with binding site cavities. Chlorine atoms, being approximately the size of methyl groups but with electron-withdrawing properties, provide ideal combinations of bulk and electronic effects for protein recognition [10]. Crystal structure analyses reveal that chloro substituents form extensive van der Waals contacts within binding sites, interactions that are not achievable with the smaller fluoro analogues [10].

Electronic and Steric Contributions

The electronic differences between chloro and fluoro substituents significantly impact target recognition. Fluorine, being the most electronegative element, creates stronger electron-withdrawing effects through inductive mechanisms [9] [11]. However, chlorine provides balanced electronic and steric properties that often translate to superior binding performance [8] [10].

Molecular modeling studies reveal that fluoro substituents primarily contribute through electronic effects, while chloro substituents provide both electronic and hydrophobic contributions [8]. The increased size of chlorine enables formation of additional hydrophobic contacts that enhance binding enthalpy while maintaining favorable electronic interactions [10]. These dual contributions explain the frequent observation of enhanced potency for chloro-substituted derivatives compared to their fluoro analogues.

Metabolic Stability Considerations

Halogen substitution patterns significantly influence metabolic stability profiles. Fluoro derivatives typically demonstrate enhanced metabolic stability due to the strength of carbon-fluorine bonds, which resist oxidative metabolism [9] [11]. However, chloro derivatives often exhibit optimal balances between metabolic stability and binding affinity, making them attractive pharmaceutical candidates [10].

Research demonstrates that chloro-substituted acetamide derivatives maintain substantial biological activity while exhibiting acceptable metabolic profiles . The metabolic pathways for chloro-containing compounds typically involve conjugation reactions rather than oxidative metabolism, preserving the intact pharmacophore structure during biotransformation .

ParameterChloro DerivativesFluoro Derivatives
Binding Affinity59 nM (example) [10]1 μM (example) [10]
Electronic EffectModerate electron-withdrawingStrong electron-withdrawing
Steric ContributionSignificant (methyl-sized)Minimal (hydrogen-sized)
Hydrophobic InteractionEnhancedLimited
Metabolic StabilityModerateHigh

Role of Nitro Group Reduction in Metabolite Formation

The nitro group in phenylacetamide derivatives undergoes extensive metabolic transformation through reduction pathways, generating multiple metabolite species with distinct biological activities. Understanding these metabolic processes is crucial for predicting pharmacological profiles and potential toxicological effects [14] [15] [16].

Metabolic Reduction Pathways

The nitro group undergoes systematic six-electron reduction to form sequential intermediates including nitroso, hydroxylamine, and amino derivatives [15]. This reduction occurs through two primary mechanisms: radical-mediated pathways involving successive one-electron transfers, and hydride-mediated pathways involving three sequential two-electron reductions [15]. The nitroso intermediate forms rapidly and undergoes further reduction at rates 10,000-fold faster than the initial nitro reduction step [15].

Enzymatic systems responsible for nitro reduction include NADPH-cytochrome P450 reductase, cytochrome P450 enzymes, and various cellular reductases [15]. These enzymes exhibit different substrate specificities and kinetic parameters, leading to tissue-specific metabolite profiles. The resulting metabolite distribution depends on enzyme expression patterns, cofactor availability, and competing metabolic pathways [15] [16].

Metabolite Characterization and Activity

The primary metabolic pathway for nitrophenyl compounds involves reduction to aminophenyl derivatives, which represent major circulating metabolites [16] [17]. For 4-nitrophenol, studies demonstrate that 6-14% of administered doses undergo reduction to aminophenol metabolites, while 70% forms glucuronide conjugates [16] [17]. Similar patterns occur for nitrophenylacetamide derivatives, where amino metabolites retain biological activity but exhibit altered pharmacological profiles.

Hydroxylamine intermediates represent particularly significant metabolites due to their potential for further conjugation reactions [15] [18]. These intermediates undergo acetylation by N-acetyltransferases to form N-acetoxy derivatives, which can interact with DNA and proteins through covalent modification mechanisms [15]. The formation of these reactive metabolites contributes to the biological activity profile and potential toxicity concerns associated with nitro-containing pharmaceuticals [14].

Clinical and Toxicological Implications

Metabolite formation through nitro reduction significantly influences the therapeutic and toxicological profiles of chloro-nitrophenylacetamide derivatives. The amino metabolites often exhibit enhanced water solubility and altered tissue distribution compared to parent compounds [17]. Phase II conjugation reactions, including glucuronidation and sulfation, facilitate metabolite elimination while potentially modulating biological activity [16] [17].

Research demonstrates that nitro reduction products can exhibit both beneficial and detrimental biological effects [14]. Some amino metabolites retain antibacterial activity while showing reduced cytotoxicity, representing improved therapeutic indices . However, certain metabolites may form reactive intermediates that contribute to mutagenic or carcinogenic potential, necessitating careful evaluation of metabolite safety profiles [14] [15].

Metabolite ClassFormation PathwayBiological ActivityClinical Significance
Amino DerivativesSix-electron reductionRetained/ModifiedPrimary active metabolites
HydroxylamineFour-electron reductionPotentially reactiveConjugation substrate
Nitroso IntermediateTwo-electron reductionTransient/UnstableRapid further reduction
Conjugated ProductsPhase II metabolismGenerally inactiveElimination pathway

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

228.0301698 g/mol

Monoisotopic Mass

228.0301698 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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